Actagardin

説明

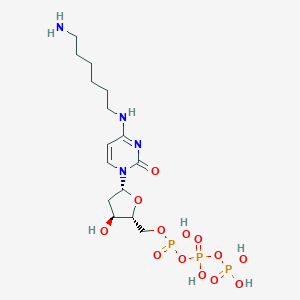

Actagardin is a tetracyclic lantibiotic, a type of polypeptide antibiotic produced by the fermentation of Actinoplanes strains. It contains one lanthionine and three overlapping beta-methyllanthionine bridges, forming a unique and complex molecular structure with significant antibiotic properties, especially against gram-positive bacteria (Zimmermann, Metzger, & Jung, 1995).

Synthesis Analysis

Actagardin is synthesized through the fermentation process of specific Actinoplanes strains. During its synthesis, certain derivatives and related compounds, such as Ala(0)-actagardine, are produced, providing insight into its complex biosynthesis pathway and the potential for variant generation (Malabarba, Landi, Pallanza, & Cavalleri, 1985).

Molecular Structure Analysis

Actagardin exhibits a rigid, compact globular shape based on its constraining bridging pattern. Its structure includes an N-terminal lanthionine ring and three intertwined C-terminal methyllanthionine rings, which contribute to its biological activity. The detailed molecular structure has been elucidated using NMR spectroscopy, revealing two distinct thioether ring systems that provide a structural basis for its function (Zimmermann & Jung, 1997).

Chemical Reactions and Properties

The chemical reactions associated with Actagardin primarily involve its interaction with bacterial cell walls, inhibiting murein biosynthesis, which is vital for bacterial growth and survival. The structure of Actagardin, particularly the presence of thioether rings and specific amino acid residues, plays a crucial role in its antibacterial mode of action. The compound can undergo chemical transformations under specific conditions, leading to the formation of derivatives with varying antibacterial activities (Vériest et al., 1999).

Physical Properties Analysis

The physical properties of Actagardin, such as solubility, stability, and molecular geometry, are influenced by its unique chemical structure. These properties are essential for its biological activity and interaction with bacterial cells. Detailed analysis of its physical properties contributes to understanding its mechanism of action and potential applications (Malabarba et al., 1990).

Chemical Properties Analysis

Actagardin's chemical properties, including its reactivity, functional groups, and stereochemistry, play significant roles in its biological activity. The antibiotic's ability to form stable complexes with bacterial target sites is a critical aspect of its chemical properties, leading to the inhibition of vital bacterial processes (Kettenring, Malabarba, Vékey, & Cavalleri, 1990).

科学的研究の応用

Therapeutic Effect in Staphylococcal Sepsis : Actagardin has shown a marked therapeutic effect in treating staphylococcal sepsis in albino mice and exhibits low toxicity (Katrukha et al., 1999).

Heterologous Production and Enzyme Activity Study : The heterologous production of Ala(0)actagardine in E. coli is used for studying the activity of the enzyme GarO, which introduces a unique sulfoxide group to actagardine (Shi et al., 2012).

Antibiotic Mode of Action : Actagardine, as a lantibiotic, has two putative binding pockets that may be responsible for its mode of action as an inhibitor of gram-positive bacteria's murein biosynthesis (Zimmermann & Jung, 1997).

Production of Deoxyactagardine B (DAB) : DAB is a new type B lantibiotic produced by Actinoplanes liguriae NCIMB41362, structurally analogous to actagardine (Boakes et al., 2010).

Physico-Chemical and Biological Characteristics : Actagardine is a polypeptide antibiotic produced by fermentation of Actinoplanes strains ATCC 31048 and 31049, known for its specific physico-chemical and biological characteristics (Malabarba et al., 1985).

Biosynthetic Pathway and Variant Generation : The biosynthetic pathway of actagardine has been elucidated through gene cluster cloning and sequencing. This offers an alternative route to generate extensive libraries of actagardine variants (Boakes et al., 2009).

Antibacterial Activity Against Gram-Positive Pathogens : Actagardine A and its variant V15F show antibacterial activity against significant Gram-positive pathogens, including improved activity against Clostridium difficile (Boakes et al., 2012).

Safety And Hazards

将来の方向性

The untapped potential of actinobacterial lanthipeptides like Actagardin as therapeutic agents is being explored . Some members show antibiotic activity against problematic drug-resistant pathogens and against a wide variety of viruses . Their contribution to the treatment of cystic fibrosis, cancer, pain symptoms, control of inflammation, and blood pressure has been demonstrated .

特性

IUPAC Name |

(4R)-4-[[(2S,3S)-2-[[(2R)-2-[[(2S)-2-[[(2R)-2-aminopropanoyl]amino]-4-methylpentanoyl]amino]butanoyl]amino]-3-methylpentanoyl]amino]-5-[[(2R)-1-[[(2R)-1-[[(2S)-1-[[(2R)-1-[[2-[[(2R)-1-[[(2R)-1-[[2-[[(2R)-1-[[(2S)-1-[[(2S,3S)-1-[[(2R)-1-[[(2S)-1-[[(1R)-1-carboxyethyl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxobutan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C81H132N20O23/c1-20-40(12)63(79(121)89-45(17)67(109)86-44(16)68(110)90-47(19)81(123)124)101-78(120)62(39(10)11)99-72(114)50(22-3)91-58(103)34-84-66(108)43(15)87-76(118)57(36-102)92-59(104)35-85-70(112)56(32-48-33-83-53-28-26-25-27-49(48)53)97-77(119)61(38(8)9)98-69(111)46(18)88-71(113)51(23-4)93-74(116)54(29-30-60(105)106)95-80(122)64(41(13)21-2)100-73(115)52(24-5)94-75(117)55(31-37(6)7)96-65(107)42(14)82/h25-28,33,37-47,50-52,54-57,61-64,83,102H,20-24,29-32,34-36,82H2,1-19H3,(H,84,108)(H,85,112)(H,86,109)(H,87,118)(H,88,113)(H,89,121)(H,90,110)(H,91,103)(H,92,104)(H,93,116)(H,94,117)(H,95,122)(H,96,107)(H,97,119)(H,98,111)(H,99,114)(H,100,115)(H,101,120)(H,105,106)(H,123,124)/t40-,41-,42+,43+,44-,45+,46+,47+,50+,51+,52+,54+,55-,56+,57+,61-,62-,63-,64-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAWKVNVCUPIOMG-HWWYPGLISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CC)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NCC(=O)NC(CO)C(=O)NC(C)C(=O)NCC(=O)NC(CC)C(=O)NC(C(C)C)C(=O)NC(C(C)CC)C(=O)NC(C)C(=O)NC(C)C(=O)NC(C)C(=O)O)NC(=O)C(CC)NC(=O)C(CC(C)C)NC(=O)C(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@H](CCC(=O)O)C(=O)N[C@H](CC)C(=O)N[C@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@H](CC1=CNC2=CC=CC=C21)C(=O)NCC(=O)N[C@H](CO)C(=O)N[C@H](C)C(=O)NCC(=O)N[C@H](CC)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@H](C)C(=O)N[C@@H](C)C(=O)N[C@H](C)C(=O)O)NC(=O)[C@@H](CC)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C81H132N20O23 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80207893 | |

| Record name | Gardimycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80207893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1754.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Gardimycin | |

CAS RN |

59165-34-3 | |

| Record name | Gardimycin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059165343 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gardimycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80207893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-1-[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-3-(4-azidophenyl)prop-2-en-1-one](/img/structure/B20997.png)

![7-Bromobicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B21010.png)